Sodium 4,8-diamino-9,10-dihydro-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulphonate

Description

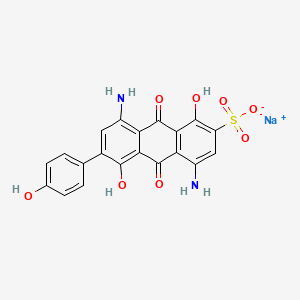

Sodium 4,8-diamino-9,10-dihydro-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulphonate (CAS 2150-60-9) is a sodium salt of an anthracene derivative with a complex substitution pattern. Its molecular formula is C₁₄H₉N₂NaO₇S, featuring:

- Anthracene backbone: A tricyclic aromatic system.

- Substituents: Amino (-NH₂) groups at positions 4 and 8, hydroxyl (-OH) groups at positions 1 and 5, a 4-hydroxyphenyl group at position 6, and a sulphonate (-SO₃⁻) group at position 2.

This compound is structurally related to anthraquinone dyes and bioactive molecules, with applications in industrial dyes, cosmetics, and possibly antimicrobial agents .

Properties

CAS No. |

55694-11-6 |

|---|---|

Molecular Formula |

C20H13N2NaO8S |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

sodium;4,8-diamino-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O8S.Na/c21-10-5-9(7-1-3-8(23)4-2-7)17(24)15-13(10)20(27)16-14(19(15)26)11(22)6-12(18(16)25)31(28,29)30;/h1-6,23-25H,21-22H2,(H,28,29,30);/q;+1/p-1 |

InChI Key |

HOKTUGJBRVGKGK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C(=C2O)C(=O)C4=C(C3=O)C(=C(C=C4N)S(=O)(=O)[O-])O)N)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals initiate polymerization reactions, making the compound a crucial component in the production of polymers.

Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions vary depending on the desired polymerization process, but temperatures generally range from 60-80°C.

Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then react with monomers to form polymers, resulting in a wide range of polymeric materials used in various industries.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, 2,2’-Azobis(2-methylpropionitrile) is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. This compound is essential in the synthesis of polymers with specific properties, such as high strength, flexibility, and resistance to chemicals.

Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage to biomolecules, such as DNA, proteins, and lipids.

Medicine: In medicine, 2,2’-Azobis(2-methylpropionitrile) is used in the development of drug delivery systems. Its ability to initiate polymerization reactions allows for the creation of polymeric nanoparticles and hydrogels, which can be used to encapsulate and deliver therapeutic agents to specific target sites in the body.

Industry: In the industrial sector, 2,2’-Azobis(2-methylpropionitrile) is widely used in the production of plastics, rubbers, and adhesives. Its role as a radical initiator ensures the efficient polymerization of monomers, resulting in high-quality polymeric materials with diverse applications.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the formation of carbon-carbon bonds between monomer units, leading to the creation of long polymer chains with specific properties.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Property | Target Compound | Solvent Blue 74 | 4-Methoxyphenyl Analog |

|---|---|---|---|

| Molecular Weight | 376.36 g/mol | 474.33 g/mol | 376.36 g/mol |

| Water Solubility | High (sulphonated) | Very High | Low |

| Key Functional Groups | -NH₂, -OH, -SO₃⁻ | -NH₂, -OH, -SO₃⁻ | -NH₂, -OH, -OCH₃ |

| UV-Vis Absorption (λₘₐₓ) | Not reported | ~600 nm (blue) | Not reported |

Q & A

Q. Experimental Design :

- Titrate with metal salts and monitor fluorescence quenching/enhancement (λ = 365 nm, λ = 450–600 nm).

- Compare Stern-Volmer plots to determine binding constants (e.g., for Cu ≈ 10 M) .

Advanced: How can computational modeling optimize its use in catalysis or drug design?

Methodological Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina. The sulfonate group’s polarity may enhance binding to positively charged pockets .

- MD Simulations : Assess stability in aqueous media (e.g., solvation free energy ~−15 kcal/mol due to –SO groups) .

- QSAR Studies : Correlate substituent effects (e.g., –OH vs. –NH) with bioactivity. Hammett constants (σ) predict electron-withdrawing effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.